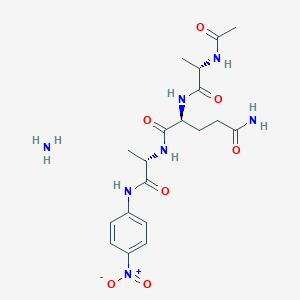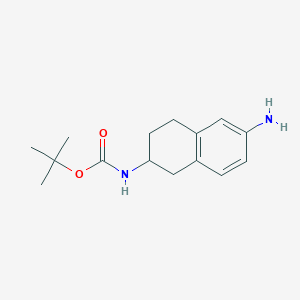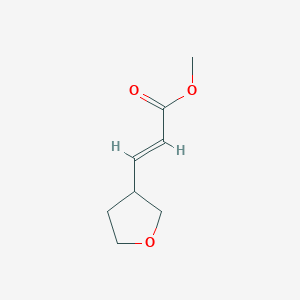
Tetrahydrofuran-3-acrylic acid methyl ester
Vue d'ensemble
Description
Tetrahydrofuran-3-acrylic acid methyl ester is a chemical compound with the molecular formula C8H12O3 . Its synonyms include methyl 3-(oxolan-3-yl)prop-2-enoate and methyl (E)-3-(oxolan-3-yl)prop-2-enoate . The molecular weight of this compound is 156.18 g/mol .
Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-3-acrylic acid methyl ester can be represented by the canonical SMILES notation: COC(=O)C=CC1CCOC1 . The isomeric SMILES notation is COC(=O)/C=C/C1CCOC1 .Chemical Reactions Analysis
The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a key reaction involving this compound . Various electrophiles, including those with complex structures, were introduced to give products in high yields . Also, transmetallations to α-cuprated THF and α-borylated THF were successfully achieved and α-borylated THF was further functionalized via cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of Tetrahydrofuran-3-acrylic acid methyl ester is 156.18 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area of the compound is 35.5 Ų .Applications De Recherche Scientifique
Separation of THF and Water Using Hydroxystearic Acid
- Application Summary : This research focuses on the separation mechanism between THF and water using hydroxystearic acid (HSA). The study demonstrates the potential for engineering the water structure to aid in the separation of water-miscible solvents from water, which has important implications for water treatment .
- Methods of Application : The researchers used attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) to prove that this mechanism is also responsible for THF–water separation using HSA .
- Results : The study found that HSA separates THF from water because it preferentially H-bonds water and increases the proportion of single H-bond donors (SD) relative to double H-bond donors (DD). This change in the coordination of water molecules from DD to SD leads to phase separation between THF and water .
Synthesis of Chiral Building Blocks for Use in Drug Discovery
- Application Summary : This research focuses on the synthesis of chiral building blocks for use in drug discovery. The most ambitious technique is to synthesise homochiral compounds from non-chiral starting materials using chiral metal catalysts and related chemistry .
- Methods of Application : The researchers used a mixture of EDC, (S)-α-methoxy-α-trifluoro-methylphenylacetic acid, 1-hydroxybenzotriazole hydrate and diisopropylethylamine in tetrahydrofuran .
- Results : The study presents examples of the synthesis of chiral building blocks from achiral materials utilizing asymmetric hydrogenation and asymmetric epoxidation .
Production of Acrylate Fiber
- Application Summary : Methyl acrylate, a methyl ester of acrylic acid, is mainly produced to make acrylate fiber, which is used to weave synthetic carpets .
- Methods of Application : The standard industrial reaction for producing methyl acrylate is esterification with methanol under acid catalysis .
- Results : The resulting acrylate fibers are used in the production of synthetic carpets .
Biomedical Applications
- Application Summary : Acrylates are used in many biomedical applications such as contact lenses and bone cements .
- Methods of Application : Acrylate polymers are commonly used in dentistry and many other biomedical applications .
- Results : These materials have been successfully used in various medical devices and treatments .
Synthesis of Novel 3-(2-furyl)acrylic Acids
- Application Summary : This research focuses on the synthesis of novel 3-(2-furyl)acrylic acids, which contain acid-sensitive functional groups on the furan ring .
- Methods of Application : The 3-(2-furyl)acrylic acids were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .
- Results : The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Use of 2-Methyltetrahydrofuran in Organometallic Chemistry
- Application Summary : This research focuses on the use of 2-methyltetrahydrofuran in organometallic chemistry .
- Methods of Application : The study involves various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes .
- Results : The study found that 2-methyltetrahydrofuran is a useful alternative to the classical tetrahydrofuran, especially in reactions involving sensitive species including asymmetric transformations .
Safety And Hazards
Orientations Futures
The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a promising method for the functionalization of THF . The development of a reaction for the direct metallation of THF using a strong base, as well as precise control of the temperature and reaction time in a microfluidic system, represents a significant advancement in this field . Future research may focus on optimizing these conditions and exploring the potential applications of the resulting products .
Propriétés
IUPAC Name |
methyl (E)-3-(oxolan-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDVJGZEBGHKHP-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-3-acrylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)
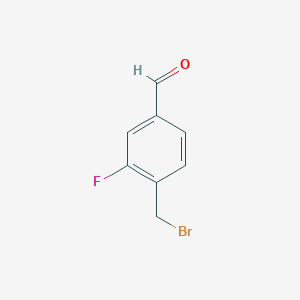
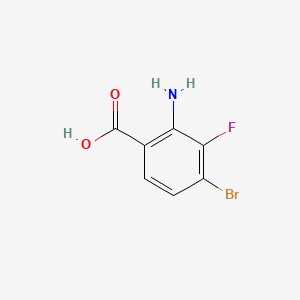
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
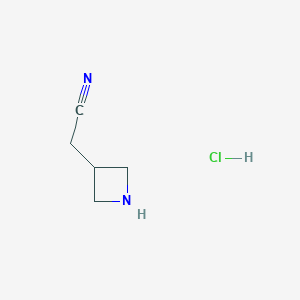
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)
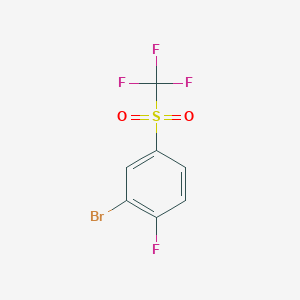
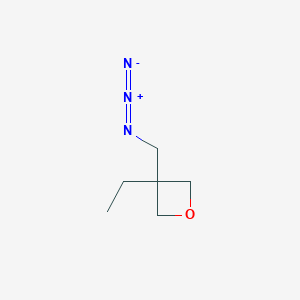
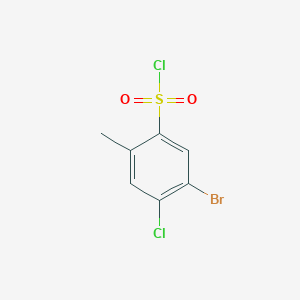
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)
